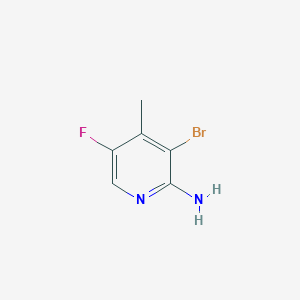
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is an organic compound that features a fluorinated phenyl group and a pyrrolidine ring connected via a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 3-fluoroaniline and isocyanate derivatives can form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 3-fluorophenyl isocyanate can react with pyrrolidine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the urea linkage to amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: It may be utilized in the development of novel polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The urea linkage can form hydrogen bonds with target proteins, facilitating strong and specific binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-3-(pyrrolidin-3-yl)urea: Contains a methyl group instead of a fluorine atom.
1-(3-Bromophenyl)-3-(pyrrolidin-3-yl)urea: Features a bromine atom in place of fluorine.
Uniqueness
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C11H14FN3O |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-3-pyrrolidin-3-ylurea |
InChI |
InChI=1S/C11H14FN3O/c12-8-2-1-3-9(6-8)14-11(16)15-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H2,14,15,16) |
Clé InChI |
XWJNXIMUNBPJQL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1NC(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


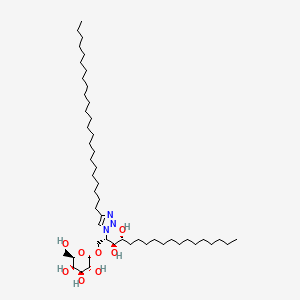
![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)

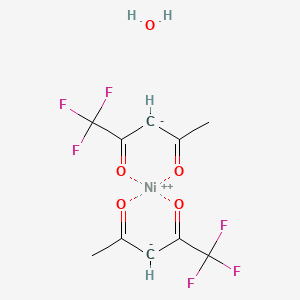
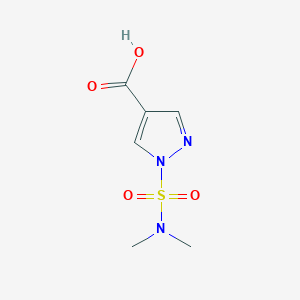
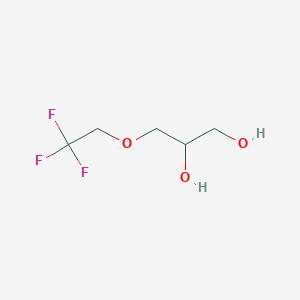


![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)


